1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid
Beschreibung
This compound is a heterocyclic derivative featuring a pyrido[2,3-b]pyrazinone core fused to a piperidine-4-carboxylic acid moiety and a benzyl substituent. Its molecular formula is C₂₀H₂₀N₄O₃ with a molecular weight of 364.4 g/mol . However, its biological activity remains understudied in publicly available literature.
Eigenschaften
IUPAC Name |
1-(4-benzyl-3-oxopyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-19-18(23-11-8-15(9-12-23)20(26)27)22-16-7-4-10-21-17(16)24(19)13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXVNNOZIYCWRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H28N6O. It features a piperidine ring connected to a pyrido[2,3-b]pyrazine moiety, which is known for various pharmacological properties. The compound's structure allows for interactions with multiple biological targets, making it a versatile candidate for drug development.
This compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of receptor tyrosine kinases (RTKs) and RAF kinases, which are critical in cancer cell proliferation and survival. Inhibiting these pathways can lead to reduced tumor growth and metastasis .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound possess antimicrobial properties, making them candidates for treating bacterial infections .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Kinase Inhibition | BRAF | 18 | |
| Antimicrobial | Various bacterial strains | Varies | |
| Anti-inflammatory | COX-2 | 0.04 |
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Cancer Treatment : A study evaluated the effects of the compound on melanoma cells. Results indicated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a therapeutic agent against melanoma .
- Infection Models : In vitro assays demonstrated that derivatives of this compound effectively inhibited the growth of several pathogenic bacteria, supporting its development as an antibiotic agent .
- Inflammation Models : Animal models assessing inflammation showed that compounds similar to this one significantly reduced edema and inflammatory markers when administered prior to inflammatory stimuli .
Structure-Activity Relationship (SAR)
Research into SAR has revealed that modifications to the benzyl and piperidine portions can enhance biological activity. For instance:
- Substituting different groups on the benzyl ring has been shown to improve kinase inhibition.
- Alterations in the piperidine structure can affect solubility and bioavailability, crucial for therapeutic effectiveness.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound is compared to analogues based on three key structural variations: (1) substitutions on the pyrido[2,3-b]pyrazinone core, (2) modifications to the piperidine-carboxylic acid moiety, and (3) functional group replacements.
Substitutions on the Pyrido[2,3-b]pyrazinone Core
- 1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidine-4-carboxylic acid This analogue replaces the benzyl group with a 4-methylbenzyl substituent, increasing molecular weight to 378.43 g/mol (C₂₁H₂₂N₄O₃).
- [(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)sulfanyl]acetic acid Here, the piperidine-carboxylic acid is replaced with a sulfanyl-acetic acid group, resulting in a smaller molecular weight (265.29 g/mol, C₁₁H₁₁N₃O₃S).
Modifications to the Piperidine-Carboxylic Acid Moiety
- 1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid
Shifting the carboxylic acid from position 4 to 3 on the piperidine ring (C₂₀H₂₀N₄O₃, MW 364.4 g/mol) changes the spatial orientation of the acidic group, which could affect binding to targets requiring specific hydrogen-bonding patterns . - Carboxamide Derivatives (e.g., N-cycloheptyl/cyclooctyl)
Replacing the carboxylic acid with carboxamide groups (e.g., F677-0015 : C₂₇H₃₃N₅O₂, MW 459.59 g/mol) increases molecular weight and introduces bulky aliphatic chains. Such modifications likely reduce solubility but enhance affinity for hydrophobic binding pockets .
Functional Group Replacements
- 1-(3-Phenyl[1,2]oxazolo[4,5-d]pyrimidin-7-yl)piperidine-4-carboxylic acid This compound substitutes the pyrido[2,3-b]pyrazinone core with an oxazolo-pyrimidine system (C₁₇H₁₆N₄O₃, MW 324.34 g/mol).
Data Table: Key Physicochemical Properties of Compared Compounds
Research Implications and Limitations
While structural variations influence physicochemical properties, biological data for these compounds remain scarce. However, the lack of published activity data for the primary compound and its analogues highlights a critical research gap. Further studies should prioritize synthesizing and testing these derivatives against relevant biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
